2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride
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Overview
Description
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride typically involves the functionalization of adamantane. One common method is the reaction of adamantan-2-one with 2-aminoethanol under acidic conditions to form the desired compound . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Adamantane derivatives are known for their use in antiviral drugs, such as those used to treat influenza.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-one: A precursor used in the synthesis of various adamantane derivatives.
Memantine hydrochloride: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-2-1-14-8-13(16)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14-16H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCGGWTTQEKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNCCO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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